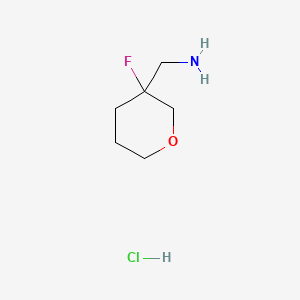
(3-Fluorotetrahydropyran-3-yl)methanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluorotetrahydropyran-3-yl)methanamine;hydrochloride: is a fluorinated organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound consists of a fluorine atom attached to a tetrahydropyran ring, which is further connected to a methanamine group and a hydrochloride counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorotetrahydropyran-3-yl)methanamine;hydrochloride typically involves multiple steps, starting with the fluorination of tetrahydropyran to introduce the fluorine atom at the 3-position. This is followed by the introduction of the methanamine group through amination reactions. The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
(3-Fluorotetrahydropyran-3-yl)methanamine;hydrochloride: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Fluorinated ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various fluorinated derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3-Fluorotetrahydropyran-3-yl)methanamine;hydrochloride: has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (3-Fluorotetrahydropyran-3-yl)methanamine;hydrochloride exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to microbial survival.
Vergleich Mit ähnlichen Verbindungen
3-Fluoropyridine
3-Fluorobenzene
3-Fluorotoluene
3-Fluoromethamphetamine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C6H13ClFNO |
|---|---|
Molekulargewicht |
169.62 g/mol |
IUPAC-Name |
(3-fluorooxan-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H12FNO.ClH/c7-6(4-8)2-1-3-9-5-6;/h1-5,8H2;1H |
InChI-Schlüssel |
LYAJNJVCKLFPHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(COC1)(CN)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-2-methyl-4,5-dihydrocyclopenta[c]pyrrol-6-one](/img/structure/B15363966.png)
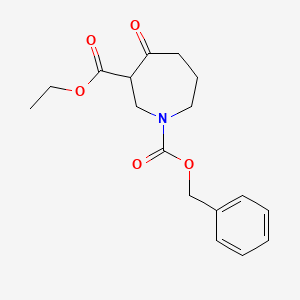
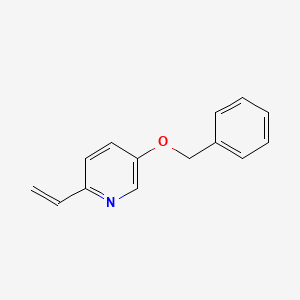
![1-(tert-Butoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B15363991.png)

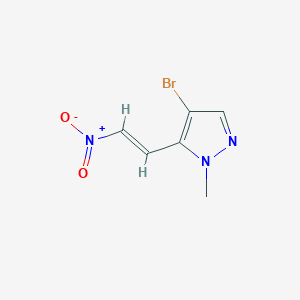

![[7-(dimethylazaniumyl)-10H-phenothiazin-3-yl]-dimethylazanium;methanesulfonate](/img/structure/B15364017.png)
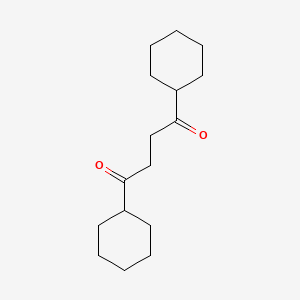
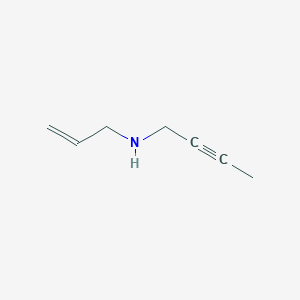

![3-[(6-Amino-3-chloro-5-nitro-2-pyrazinyl)amino]-1,2-propanediol](/img/structure/B15364035.png)
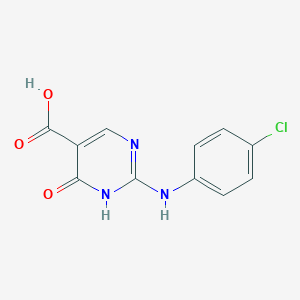
![Methyl 2-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate](/img/structure/B15364061.png)
